molecular formula C15H20ClF2NO2 B2963914 (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 455957-75-2

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2963914
CAS No.: 455957-75-2
M. Wt: 319.78
InChI Key: KJJIQYXRJKHSQS-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, fluorination of the phenyl ring, and cyclization to form the pyrrolidine ring. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

  • Influenza Neuraminidase Inhibition : A study discusses the synthesis and structural analysis of influenza neuraminidase inhibitors, highlighting the development of potent inhibitors using pyrrolidine cores. This research emphasizes the use of similar structural compounds in the development of antiviral drugs (Wang et al., 2001).

  • Asymmetric Synthesis of Pyrrolidines : Another study presents an efficient synthesis method for N-tert-butyl disubstituted pyrrolidines, including the compound . The research highlights its application in the asymmetric synthesis of pyrrolidines, which are important in medicinal chemistry (Chung et al., 2005).

  • Structural and Biochemical Studies : A paper focuses on the synthesis, structural, conformational, and biochemical study of a series of compounds, including pyrrolidine derivatives. This research provides insights into the molecular structure and potential biochemical interactions of these compounds (Burgos et al., 1992).

  • Metabolism in Drug Development : Research on the metabolism of certain compounds by cytochrome P450 isoforms, including analysis of tert-butyl moiety oxidation, is relevant in the context of drug development and pharmacokinetics (Prakash et al., 2008).

  • Synthesis of Substituted Pyrazoles : A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from certain reactions demonstrates the chemical versatility and potential applications of tert-butyl-based compounds in organic synthesis (Martins et al., 2012).

Properties

IUPAC Name

(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2.ClH/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17;/h4-6,11-12H,7-8H2,1-3H3,(H,19,20);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJIQYXRJKHSQS-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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